![molecular formula C16H9ClN2O5 B2658368 N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 302815-06-1](/img/structure/B2658368.png)
N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitro group (-NO2), a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, nitro group, carboxamide group, and chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, and the carboxamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- 2-Phenylethylamine (PEA) , a naturally occurring compound in the human body, acts as a neuromodulator. It influences mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. PEA’s pharmacological properties make it a target for therapeutic intervention, including in mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Incorporating chlorine atoms into specific positions of biologically active molecules can enhance their inherent biological activity. Researchers strategically use chlorine to optimize drug design and improve therapeutic agents .
- The nitro group is versatile and valuable in drug design. It contributes to a wide range of therapeutic agents, including antimicrobial drugs and cancer treatments. Researchers continue to explore its diverse pharmacological effects .
- The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves click chemistry, specifically the 1,3-dipolar cycloaddition reaction. This approach allows for the creation of novel hybrid molecules with potential applications .
- While specific studies on this compound’s antiviral properties are limited, its structural features suggest potential antiviral effects. Further investigation is warranted .
Neuroscience and Pharmacology
Chlorine-Enhanced Biological Activity
Nitro Group in Medicinal Chemistry
Click Chemistry and Hybrid Molecules
Antiviral Activity
Structure Determination and Characterization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCLEQRHPUAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.